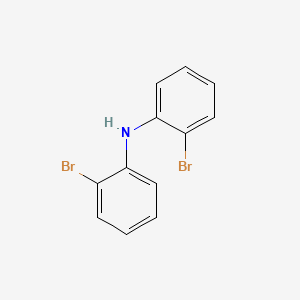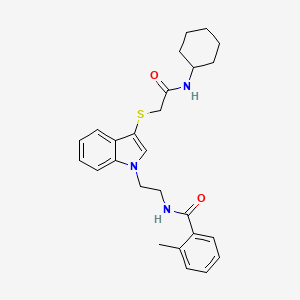
Bis(2-bromophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-bromophenyl)amine is a chemical compound with the molecular formula C12H9Br2N and a molecular weight of 327.02 . It is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The precursor bis(2-bromophenyl)amine can be synthesized from 2-bromoaniline and bromoiodobenze by a palladium-catalyzed cross-coupling reaction in the presence of bis(2-diphenylphosphino)phenyl ether .Molecular Structure Analysis
The molecular structure of bis(2-bromophenyl)amine consists of two bromophenyl groups attached to an amine group . The InChI code for this compound is 1S/C12H9Br2N/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H .Chemical Reactions Analysis
Bis(2-bromophenyl)amine can undergo a palladium-catalyzed addition of terminal acetylenes between the aryl rings, leading to the formation of substituted acridines . This reaction pathway is favored over a double Sonogashira reaction to form bis(tolan)amine when a diamine base is included and the temperature is elevated .Aplicaciones Científicas De Investigación
Synthesis of Acridines
Bis(2-bromophenyl)amine is used in the synthesis of substituted acridines through the palladium-catalyzed addition of terminal acetylenes between the aryl rings . This method is demonstrated with several aryl-alkynes and alkyl-alkynes .
Formation of Polycyclic Aromatic Molecules
In the study of ring-closure mechanisms of aromatic molecules, bis(2-bromophenyl)amine is used to produce a variety of polycyclic aromatic molecules, particularly 9-substituted acridines .
Anticancer and Antimicrobial Uses
The ability of acridine, which can be synthesized using bis(2-bromophenyl)amine, to bind DNA has made it a target for anticancer and antimicrobial uses .
Organic Dyes and Staining Agents
Acridine, synthesized using bis(2-bromophenyl)amine, is most often found in organic dyes and staining agents for microscopy .
Electronic Properties and Photo-redox Catalysts
More recently, acridines synthesized using bis(2-bromophenyl)amine have been investigated for their electronic properties and as photo-redox catalysts .
Synthesis of 9-Benzylacridine
The microwave reaction of phenylacetylene with bis(2-bromophenyl)amine in the presence of a diamine solvent results in a significant yield of 9-benzylacridine .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-(2-bromophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPIBICIVXDVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-bromophenyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2592919.png)
![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2592920.png)

![2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one](/img/structure/B2592925.png)
![3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2592926.png)

![N-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2592928.png)

![5-Benzyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592931.png)
